molecular formula C13H22O3Si B8264613 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol

8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8264613
M. Wt: 254.40 g/mol
InChI Key: QZKWWHXSMSYULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C13H22O3Si and its molecular weight is 254.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Intermediates : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, is a valuable bifunctional synthetic intermediate widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Chemical Synthesis : Various methods have been developed for synthesizing derivatives of 1,4-dioxaspiro compounds, which are important for producing diverse organic compounds. This includes the synthesis of compounds like 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole, demonstrating the versatility of these spiro compounds in chemical synthesis (G. L. Burge, D. J. Collins, J. Reitze, 1983).

  • Potential Biolubricants : Novel 1,4-dioxaspiro compounds derived from oleic acid have been synthesized and are considered potential candidates for biolubricants. These findings highlight the environmental and industrial applications of such compounds (Y. S. Kurniawan, et al., 2017).

  • Crystal Structure Analysis : The design and crystal structures of new compounds fused with 3,4,5-Trimethoxybenzyl Group and 6,10-Dioxaspiro Group have been explored, showing the importance of these spiro compounds in developing new materials with specific structural properties (Wulan Zeng, et al., 2018).

  • Enantioselective Synthesis : The enantioselective synthesis of bicyclic β-lactones, involving 1,4-dioxaspiro compounds, demonstrates their importance in creating specific, chirally pure compounds, which are crucial in the pharmaceutical industry (Henry H Nguyen, et al., 2012).

  • Derivatives Synthesis : Research has also focused on synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one, contributing to the development of new heterocyclic compounds (V. A. Samsonov, L. B. Volodarsky, 2013).

  • Organic Nonlinear Optical Material : 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, highlighting its significance in optical applications (K. Kagawa, et al., 1994).

properties

IUPAC Name

8-(2-trimethylsilylethynyl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-17(2,3)11-8-12(14)4-6-13(7-5-12)15-9-10-16-13/h14H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKWWHXSMSYULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CCC2(CC1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
Reactant of Route 2
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 3
Reactant of Route 3
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 4
Reactant of Route 4
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 5
Reactant of Route 5
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.